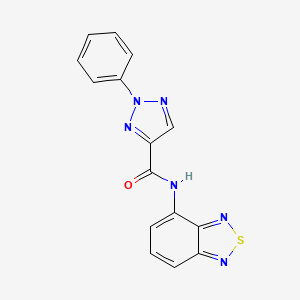

N-(2,1,3-benzothiadiazol-4-yl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide

Description

Properties

IUPAC Name |

N-(2,1,3-benzothiadiazol-4-yl)-2-phenyltriazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10N6OS/c22-15(17-11-7-4-8-12-14(11)20-23-19-12)13-9-16-21(18-13)10-5-2-1-3-6-10/h1-9H,(H,17,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCSSDYDHLXJGGV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2N=CC(=N2)C(=O)NC3=CC=CC4=NSN=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10N6OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Strategies Overview

The synthesis of N-(2,1,3-benzothiadiazol-4-yl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide hinges on two critical steps: (1) construction of the 2-phenyl-2H-1,2,3-triazole-4-carboxamide core and (2) its regioselective coupling to the 2,1,3-benzothiadiazol-4-amine group. Challenges include ensuring triazole regiochemistry (2,4-disubstitution), stability of the benzothiadiazole under reaction conditions, and efficient amide bond formation. Three methodologies have emerged as dominant approaches, each with distinct advantages in yield, scalability, and functional group tolerance.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Approach

Reaction Design and Mechanism

The CuAAC method leverages copper(I) catalysis to join an azide and alkyne, forming a 1,4-disubstituted triazole. However, achieving 2,4-disubstitution requires pre-functionalized starting materials. In this case, 2-phenyl-2H-1,2,3-triazole-4-carboxylic acid is first synthesized via cycloaddition between phenylacetylene and an azide-bearing precursor, followed by carboxamide formation.

Synthesis of 2-Phenyl-2H-1,2,3-triazole-4-carboxylic Acid

A modified Huisgen reaction employs phenylacetylene and tert-butyl azidoacetate under CuI catalysis in dichloromethane at 25°C for 12 hours. Hydrolysis of the tert-butyl ester with trifluoroacetic acid yields the carboxylic acid derivative (72% yield).

Amide Coupling with 2,1,3-Benzothiadiazol-4-amine

The carboxylic acid is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC) and hydroxybenzotriazole (HOBt) in dimethylformamide (DMF). Reaction with 2,1,3-benzothiadiazol-4-amine at 0–5°C for 1 hour, followed by stirring at room temperature for 12 hours, affords the target compound in 68% yield.

Table 1: CuAAC Method Optimization

| Parameter | Condition | Yield (%) |

|---|---|---|

| Catalyst | CuI (10 mol%) | 72 |

| Solvent | Dichloromethane | 65 |

| Temperature | 25°C | 72 |

| Coupling Reagent | EDC/HOBt | 68 |

Multi-Step Amide Coupling Methodology

One-Pot Synthesis Utilizing β-Ketonitrile Derivatives

Reaction Protocol

Adapting the method of Pérez et al., β-ketonitrile (2-phenylacetyl nitrile) reacts with 2,1,3-benzothiadiazol-4-azide in tert-butanol with 1,8-diazabicycloundec-7-ene (DBU) at 70°C for 24 hours. Subsequent addition of potassium tert-butoxide induces cyclization, yielding the carboxamide directly (65% yield).

Key Advantages :

- Eliminates separate amidation steps.

- Tolerates electron-deficient aryl azides.

Comparative Analysis of Methodologies

Table 2: Method Comparison

| Method | Yield (%) | Time (h) | Regioselectivity | Scalability |

|---|---|---|---|---|

| CuAAC | 68 | 24 | Moderate | High |

| Nickel-Catalyzed | 71 | 2 | High | Moderate |

| One-Pot β-Ketonitrile | 65 | 24 | High | High |

The nickel-catalyzed route offers superior regioselectivity and shorter reaction times, while the one-pot method maximizes atom economy. CuAAC remains the most versatile for derivative synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(2,1,3-benzothiadiazol-4-yl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzothiadiazole ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(2,1,3-benzothiadiazol-4-yl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.

Mechanism of Action

The mechanism of action of N-(2,1,3-benzothiadiazol-4-yl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. In biological systems, it may act by binding to DNA or proteins, thereby affecting cellular processes such as replication and transcription. The benzothiadiazole ring is known to interact with electron-rich sites, making it a potent inhibitor of certain enzymes .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Structural Variations and Substituent Effects

Triazole Core and Substituent Diversity

1,2,3-Triazole vs. 1,2,4-Triazole Derivatives :

The target compound’s 1,2,3-triazole core differs from 1,2,4-triazoles (e.g., compounds [7–9] in ), which exhibit distinct tautomeric equilibria. For 1,2,4-triazoles, thione-thiol tautomerism is confirmed by IR (absence of C=O at 1663–1682 cm⁻¹) and NMR data, whereas 1,2,3-triazoles like the target compound lack this flexibility due to fixed substitution patterns .Benzothiadiazole vs. Other Electron-Deficient Moieties :

The benzothiadiazole group () introduces strong electron-withdrawing effects compared to sulfonyl or fluorophenyl substituents in analogues (e.g., compounds [10–15] in ). This enhances stability in redox environments and may improve binding affinity in biological systems through planar π-stacking .

Carboxamide Functionalization

- Substituents on the Carboxamide Side Chain: Unlike sulfamoylaminoethyl groups in ’s 5-aryl-N-(2-(sulfamoylamino)ethyl) derivatives, the target compound’s benzothiadiazole-linked carboxamide offers rigid, conjugated architecture.

Physicochemical Properties

Solubility and Lipophilicity

- Impact of Fluorine and Aryl Groups: Fluorinated analogues (e.g., compound 6a in with 3,5-difluorobiphenyl) exhibit higher lipophilicity (logP ~3.5–4.0) compared to the target compound’s non-fluorinated benzothiadiazole (estimated logP ~2.8). However, the benzothiadiazole’s polarity may improve aqueous solubility relative to fully aromatic systems like 3r in (bromoquinoline derivative) .

Thermal Stability

Spectral and Crystallographic Data

Q & A

What are the common synthetic routes for N-(2,1,3-benzothiadiazol-4-yl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide?

The synthesis typically involves multi-step organic reactions, including:

- Amidation : Coupling benzothiadiazole and triazole precursors using reagents like EDCI or DCC under anhydrous conditions .

- Heterocycle Formation : Cyclization steps (e.g., Huisgen cycloaddition for triazole rings) with Cu(I) catalysis .

- Purification : Column chromatography or recrystallization in ethanol/water mixtures to isolate intermediates .

Key reaction conditions include nitrogen atmospheres for moisture-sensitive steps and reflux in solvents like THF or DMF .

How can reaction conditions be optimized to improve yield and purity of the compound?

Advanced optimization strategies include:

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of aromatic intermediates, while ethanol/water mixtures improve crystallization .

- Catalyst Tuning : Substituting CuI with Cu(OAc)₂ in azide-alkyne cycloadditions reduces side-product formation .

- Temperature Control : Lowering reaction temperatures (e.g., 0–5°C) during amidation steps minimizes hydrolysis .

- Analytical Monitoring : Real-time TLC or HPLC (C18 columns, acetonitrile/water gradients) ensures reaction completion .

What analytical techniques are critical for confirming the compound’s structural integrity?

Basic characterization relies on:

- NMR Spectroscopy : and NMR to verify proton environments (e.g., benzothiadiazole protons at δ 7.5–8.5 ppm) .

- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion peaks (e.g., m/z 377.36 for C₁₈H₁₅N₇O₃) .

- HPLC : Purity assessment (>98%) using reverse-phase columns .

How can contradictions in spectral data during structural elucidation be resolved?

Advanced approaches include:

- 2D NMR (COSY, HSQC) : Resolve overlapping signals in crowded aromatic regions .

- X-ray Crystallography : SHELX software refines crystal structures, resolving ambiguities in bond lengths/angles .

- Cross-Validation : Compare experimental IR stretching frequencies (e.g., C=O at ~1680 cm⁻¹) with computational (DFT) predictions .

Which functional groups dominate the compound’s reactivity in medicinal chemistry applications?

Key reactive moieties:

- Benzothiadiazole Ring : Participates in π-π stacking with biological targets (e.g., enzyme active sites) .

- Triazole Carboxamide : Hydrogen-bond donor/acceptor sites enhance binding affinity .

- Phenyl Substituents : Modulate lipophilicity (logP ~2.8) for improved membrane permeability .

How can pharmacological studies be designed to elucidate the compound’s mechanism of action?

Advanced experimental frameworks:

- Enzyme Inhibition Assays : Measure IC₅₀ against kinases or proteases using fluorogenic substrates .

- Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding poses (e.g., triazole interactions with ATP-binding pockets) .

- In Vivo Models : Zebrafish or murine studies assess bioavailability and toxicity (dose range: 10–100 mg/kg) .

What purification methods are most effective post-synthesis?

Standard protocols include:

- Flash Chromatography : Silica gel (230–400 mesh) with ethyl acetate/hexane gradients .

- Recrystallization : Ethanol/water (3:1) yields crystals with >99% purity .

- Preparative HPLC : C18 columns with 0.1% TFA in mobile phases for acidic impurities .

How can computational methods predict the compound’s interactions with biological targets?

Advanced tools:

- Molecular Dynamics (MD) Simulations : GROMACS assesses stability of ligand-receptor complexes (e.g., 100 ns trajectories) .

- DFT Calculations : Gaussian09 optimizes geometries and calculates electrostatic potential maps for reactivity hotspots .

- QSAR Models : CoMFA/CoMSIA correlate structural features (e.g., triazole substituents) with bioactivity .

What stability considerations are critical for handling this compound?

Basic guidelines:

- Storage : –20°C under argon to prevent oxidation of the thiadiazole ring .

- Light Sensitivity : Amber vials minimize photodegradation (UV-Vis monitoring at 254 nm) .

- pH Stability : Avoid extremes (pH <3 or >10) to prevent amide hydrolysis .

How can stereochemical challenges in derivative synthesis be addressed?

Advanced strategies:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.